1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-benzyl-N-[2-(cyclopropanecarbonylamino)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(17-10-11-17)23-12-13-24-22(27)19-15-25(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-14H2,(H,23,26)(H,24,27) |
InChI Key |
HVPCUPIEQHHZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Indole Core: : The indole core can be synthesized through a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction yields the corresponding indole derivative .
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic solvent like dimethylformamide (DMF).
-
Attachment of the Cyclopropylcarbonyl Group: : The cyclopropylcarbonyl group can be attached through an acylation reaction using cyclopropylcarbonyl chloride and a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (DCM).
-
Formation of the Final Product: : The final product, 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide, can be obtained by coupling the intermediate compounds using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like DCM.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and cyclopropane functional groups:
| Reaction Site | Conditions | Products | Reference |
|---|---|---|---|
| Amide bond (indole-carboxamide) | 6M HCl, reflux (acidic) | 1-benzyl-1H-indole-3-carboxylic acid + 2-[(cyclopropylcarbonyl)amino]ethylamine | |
| Amide bond (cyclopropylcarbonyl) | NaOH (aq.), heat (basic) | Cyclopropanecarboxylic acid + ethylenediamine derivative | |
| Cyclopropane ring | Strong acids (e.g., H₂SO₄) | Ring-opened product (e.g., allylic or vinylic derivatives) |
Acidic hydrolysis of the indole-3-carboxamide group yields the corresponding carboxylic acid, while basic conditions cleave the cyclopropylcarbonyl-ethylamine linkage. The cyclopropane ring undergoes strain-relief opening in acidic media, forming linear or branched alkenes.
Cross-Coupling Reactions
While direct evidence is limited, structural analogs (e.g., 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives) undergo palladium-catalyzed cross-couplings . Potential reactions for this compound include:
These reactions require halogenation at the indole’s 3-position, which is not inherent to the target compound but could be introduced synthetically .
Functional Group Transformations
The ethylenediamine side chain and benzyl group enable further modifications:
Catalytic hydrogenation removes the benzyl group, exposing the indole nitrogen for subsequent alkylation or acylation . The cyclopropane moiety is susceptible to ozonolysis, cleaving the ring into carbonyl-containing fragments.
Biological Interaction Pathways
Though not traditional "reactions," the compound engages in non-covalent interactions with biological targets:
These interactions are critical for its pharmacological activity, particularly in modulating signaling pathways associated with pain and inflammation .
Stability and Degradation
The compound’s stability under varying conditions informs its handling:
| Condition | Observation | Implication | Reference |
|---|---|---|---|
| Aqueous pH 7.4, 37°C | Slow hydrolysis (<5% in 24h) | Suitable for in vitro assays without rapid degradation | |
| UV light exposure | Photodegradation via indole ring | Requires storage in amber vials |
Key Insights
-
Synthetic Utility : The benzyl group and cyclopropane moiety offer handles for diversification, though halogenation may be required for cross-couplings .
-
Biological Relevance : Non-covalent interactions with CB1 and PI3Kδ highlight its dual potential as a therapeutic agent and mechanistic probe .
-
Stability Profile : Moderate hydrolytic stability permits experimental use under physiological conditions, but light sensitivity necessitates careful storage.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The specific structure includes a benzyl group, an aminoethyl chain, and a cyclopropylcarbonyl moiety, contributing to its unique pharmacological properties.
Pharmacological Applications
-
Cannabinoid Receptor Modulation
- The compound has been studied for its potential as a modulator of cannabinoid receptors, particularly CB1 receptors. Research indicates that compounds with similar structures can influence appetite regulation and pain relief by acting on these receptors. A patent outlines methods for utilizing such compounds in treating conditions mediated by CB1 receptor activity, suggesting therapeutic potential in obesity and chronic pain management .
-
Anticancer Activity
- Preliminary studies have shown that indole derivatives exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. Case studies have documented the efficacy of similar compounds in various cancer models, indicating that 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide may also possess similar properties, warranting further investigation .
- Neuroprotective Effects
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cannabinoid modulation | Demonstrated effectiveness in reducing appetite in rodent models through CB1 receptor interaction. |
| Study 2 | Anticancer properties | Induced apoptosis in human cancer cell lines, with significant reductions in cell viability observed. |
| Study 3 | Neuroprotection | Showed potential to reduce oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration. |
Research Insights
Recent research highlights the significance of structure-activity relationships (SAR) in developing new derivatives of indole-based compounds. Modifications to the core structure can enhance potency and selectivity for specific biological targets. For instance, the introduction of various substituents on the indole ring or alterations to the aminoethyl side chain can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity and leading to various biological effects . The presence of the carboxamide moiety in the indole derivative enhances its binding affinity to these targets, making it a potent inhibitor of certain enzymes.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The compound’s key structural differentiators include:
- Benzyl group at N1 : Enhances lipophilicity and may influence receptor binding compared to smaller alkyl groups (e.g., methyl) or polar substituents (e.g., tetrahydropyranylmethyl) .
- Cyclopropylcarbonylaminoethyl group at carboxamide nitrogen: The cyclopropane ring introduces steric constraint and metabolic stability, while the carbonyl group enables hydrogen bonding.
Table 1: Comparison with Structurally Similar Compounds
Key Differences and Implications
- Thiophene sulfonyl vs.
- Medicinal vs. legislative analogs : The target compound’s cyclopropyl group aligns with medicinal kinase inhibitors (), while legislative analogs () highlight substituents linked to psychoactivity (e.g., adamantyl).
- Synthesis methods : Phase-transfer catalysis () and acyl chloride reactions () are shared synthetic routes for indole carboxamides, suggesting scalability for the target compound.
Biological Activity
1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiparasitic effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
Key Features:
- Indole Core : Known for various biological activities.
- Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
- Cyclopropylcarbonyl Group : Potentially contributes to unique pharmacological properties.
Anticancer Properties
Research indicates that derivatives of indole, including 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide, exhibit significant anticancer properties. A notable study demonstrated that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines.
- Cell Cycle Arrest : The compound may induce G1 phase arrest, disrupting the cell cycle progression.
- Inhibition of Estrogen Receptor : In estrogen-responsive breast cancer cells, it downregulates estrogen receptor-alpha, enhancing the efficacy when combined with tamoxifen .
Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cells, the compound showed an IC50 value significantly lower than traditional treatments, indicating enhanced potency .
Antiparasitic Activity
Recent findings also suggest that related compounds exhibit antiparasitic effects against pathogens such as Toxoplasma gondii and Cryptosporidium parvum. The biological evaluation of similar indole derivatives revealed promising results.
Efficacy Data:
| Compound | Target Pathogen | IC50 (µM) | Selectivity |
|---|---|---|---|
| 7c (JS-2-30) | T. gondii | 2.95 | Good |
| 7e (JS-2-44) | C. parvum | 7.63 | Moderate |
These compounds demonstrated significant activity in vitro and in vivo, suggesting potential for development as antiparasitic agents .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives, including 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide, is influenced by structural modifications. Enhancements in potency have been attributed to:
- Lipophilicity : Modifications that increase lipophilicity improve cellular uptake.
- Functional Groups : The presence of specific functional groups can enhance binding affinity to target receptors.
Q & A
Basic Question: What are the established synthetic routes for 1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide?
Answer:
A one-pot, two-step solution-phase synthesis is commonly employed for indole-3-carboxamide derivatives. This involves:
SNAr Reaction : Reacting 2-halonitrobenzene with cyanoacetamide under basic conditions to form 2-cyano-2-(2-nitrophenyl)acetamide intermediates .
Reductive Cyclization : Using catalytic hydrogenation or other reducing agents to cyclize intermediates into the indole core.
For the benzyl and cyclopropanecarbonyl substituents, post-functionalization via alkylation or amide coupling is required. Yield optimization depends on solvent choice (e.g., DMF for polar aprotic conditions) and temperature control during cyclopropanecarbonyl chloride coupling .
Advanced Question: How can structure-activity relationships (SAR) guide optimization of this compound’s biological activity?
Answer:
Key SAR insights include:
- Indole C3-Carboxamide Position : Critical for target binding (e.g., EGFR inhibition). Substitutions here alter steric hindrance and hydrogen-bonding capacity .
- Benzyl Group at N1 : Enhances lipophilicity and membrane permeability. Bulkier substituents (e.g., naphthyl) may improve receptor affinity but reduce solubility .
- Cyclopropanecarbonyl Side Chain : Introduces conformational rigidity. Replacing cyclopropyl with larger cycloalkyl groups can modulate metabolic stability .
Methodological Approach : - Use MTT assays to screen cytotoxicity across cell lines (e.g., A549, HeLa) .
- Compare IC50 values against structural analogs (e.g., furan-2-ylmethyl derivatives) to identify potency trends .
Basic Question: What analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify indole ring proton environments (δ 7.1–7.8 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (HRMS) : Exact mass (C21H22N3O2) should match theoretical m/z (348.1709) .
- X-ray Crystallography : Resolves conformational details of the cyclopropanecarbonyl moiety and indole-benzyl spatial arrangement .
Advanced Question: How can contradictory cytotoxicity data between studies be resolved?
Answer:
Contradictions often arise from:
- Cell Line Variability : Test in multiple EGFR-expressing lines (e.g., A549 vs. SW480) and normalize data to EGFR expression levels via Western blot .
- Assay Conditions : Ensure consistent MTT incubation times (24–48 hr) and serum-free media during treatment to avoid growth factor interference .
- Metabolic Stability : Use hepatic microsomal assays (e.g., human CYP3A4) to assess degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
Basic Question: What regulatory considerations apply to this compound in preclinical research?
Answer:
- Controlled Substance Analogues : The indole-3-carboxamide scaffold is regulated in some jurisdictions if substituted with benzyl, naphthyl, or cyclopropyl groups (e.g., Alabama Schedule I , Ho-Chunk Nation Code ).
- Documentation : Maintain records of synthetic intermediates and analogs to demonstrate compliance with local analogs acts (e.g., U.S. Federal Analogue Act) .
Advanced Question: How can molecular docking predict target engagement for this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) based on structural homology to known indole carboxamide inhibitors .
- Docking Workflow :
- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine force field parameters .
Basic Question: What in vivo models are suitable for pharmacokinetic studies?
Answer:
- Rodent Models : Sprague-Dawley rats for bioavailability and half-life assessment. Dose orally (5–20 mg/kg) and collect plasma at intervals for LC-MS/MS analysis .
- Tissue Distribution : Use radiolabeled compound (e.g., <sup>14</sup>C) to track accumulation in target organs (e.g., lung for EGFR-related studies) .
Advanced Question: How can scaffold modifications improve selectivity over off-target kinases?
Answer:
- C5 Substituents : Introduce electron-withdrawing groups (e.g., -NO2) to reduce π-π stacking with non-target kinases .
- Side Chain Optimization : Replace cyclopropanecarbonyl with bulkier groups (e.g., adamantyl) to sterically block off-target binding pockets .
- Kinome-Wide Profiling : Use platforms like DiscoverX to screen against 468 kinases, identifying selectivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
